molecular formula C10H22Cl2N2O4 B1228943 Mannomustine CAS No. 576-68-1

Mannomustine

Cat. No.: B1228943
CAS No.: 576-68-1
M. Wt: 305.20 g/mol
InChI Key: MQXVYODZCMMZEM-ZYUZMQFOSA-N
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Description

Mannomustine, also known as mannitol nitrogen mustard, is an alkylating antineoplastic agent from the group of nitrogen mustards. It was first synthesized and characterized in 1957 by Vargha et al. This compound is known for its ability to alkylate DNA guanine nucleobases, preventing the uncoupling of DNA strands, which is a required step for cell division. This property makes it effective in treating certain types of cancer .

Scientific Research Applications

Mannomustine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.

    Biology: Investigated for its effects on cellular processes and DNA repair mechanisms.

    Medicine: Employed in cancer research for its potential to treat various types of cancer, including leukemia and lymphoma.

    Industry: Utilized in the development of new antineoplastic agents and drug delivery systems.

Biochemical Analysis

Biochemical Properties

Mannomustine plays a crucial role in biochemical reactions by alkylating DNA guanine nucleobases, which prevents the uncoupling of DNA strands, a necessary step for cell division. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it crosslinks with DNA, resulting in the inhibition of DNA synthesis. This compound is a potent vesicant and antineoplastic agent that causes severe myelosuppression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to cell cycle arrest and apoptosis. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by preventing the replication of DNA, thereby inhibiting cell division and inducing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to alkylate DNA guanine nucleobases, preventing the uncoupling of DNA strands. This action inhibits DNA synthesis and cell division. This compound exerts its effects at the molecular level by binding to DNA and forming crosslinks, which disrupts the DNA structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and its aqueous solutions are mildly acidic. Over time, this compound can degrade, which may affect its efficacy. Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of DNA synthesis and prolonged myelosuppression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DNA synthesis and cell division without causing significant toxicity. At higher doses, this compound can cause severe toxic effects, including bone marrow suppression and damage to rapidly dividing cells. Threshold effects observed in these studies indicate that there is a fine balance between therapeutic efficacy and toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hepatic metabolism and renal excretion. The compound interacts with enzymes responsible for its biotransformation, leading to the formation of active metabolites that exert antineoplastic effects. These metabolic pathways also influence the compound’s stability and duration of action .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its DNA-alkylating effects. The compound’s activity and function are influenced by its ability to target and bind to nuclear DNA. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mannomustine is synthesized through a series of chemical reactions involving mannitol and chloroethylamine. The process typically involves the following steps:

    Mannitol Activation: Mannitol is first activated by converting its hydroxyl groups into more reactive intermediates.

    Chloroethylamine Addition: Chloroethylamine is then added to the activated mannitol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Mannomustine undergoes several types of chemical reactions, including:

    Alkylation: this compound alkylates DNA guanine nucleobases, forming cross-links that prevent DNA strand separation.

    Substitution: It can also undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Reagents: Common reagents used in reactions with this compound include nucleophiles like thiols and amines.

    Conditions: These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products: The major products formed from these reactions are DNA adducts and cross-linked DNA strands, which inhibit cell division and lead to cell death.

Comparison with Similar Compounds

    Mechlorethamine: Another nitrogen mustard with similar alkylating properties but higher toxicity.

    Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.

    Chlorambucil: An alkylating agent with a slower onset of action and lower toxicity compared to mannomustine.

Uniqueness of this compound: this compound is unique due to its relatively lower toxicity compared to other nitrogen mustards. It has a specific affinity for DNA guanine nucleobases, making it effective in targeting rapidly dividing cancer cells while minimizing damage to normal cells .

Properties

IUPAC Name

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVYODZCMMZEM-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020798
Record name Mannomustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-68-1
Record name Mannomustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannomustine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannomustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mannomustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551
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Record name MANNOMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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